2,3-dihydro-1H-indene-1,6-diamine
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Overview
Description
2,3-Dihydro-1H-indene-1,6-diamine is an organic compound with the molecular formula C9H12N2 It is a derivative of indene, a bicyclic hydrocarbon, and contains two amine groups attached to the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-1,6-diamine can be achieved through several methods. One common approach involves the reduction of indene derivatives. For example, the reduction of 1,6-dinitroindene using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the cyclization of appropriate precursors under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts such as palladium or platinum to reduce nitro or nitrile precursors to the desired diamine compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indene-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Saturated amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
2,3-Dihydro-1H-indene-1,6-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indene-1,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indane: A hydrocarbon with a similar bicyclic structure but lacking amine groups.
1,3-Indandione: A compound with a similar core structure but different functional groups.
2-Aminoindane: An indane derivative with an amino group at a different position.
Uniqueness
2,3-Dihydro-1H-indene-1,6-diamine is unique due to the presence of two amine groups at specific positions on the indene ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other indene derivatives .
Biological Activity
2,3-Dihydro-1H-indene-1,6-diamine is a bicyclic amine compound characterized by its unique structure, which includes a dihydroindene framework. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.
- Molecular Formula : C9H12N2
- Molecular Weight : Approximately 164.20 g/mol
- Structure : The compound features a fused indene ring system with two amine functional groups, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound may act as an enzyme inhibitor or receptor modulator through the following mechanisms:
- Enzyme Inhibition : It can bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity.
- Receptor Interaction : The amine groups facilitate hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.
Biological Activities
Research has demonstrated several significant biological activities associated with this compound:
Antitumor Activity
Studies indicate that this compound exhibits notable antitumor properties. It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural characteristics of this compound allow it to modulate cellular pathways involved in cancer progression.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Its interaction with microbial targets could inhibit the growth of certain pathogens, making it a candidate for further investigation in infectious disease treatments.
Neuroprotective Effects
Research is ongoing to explore the neuroprotective effects of this compound. Its potential role in treating neurological disorders is being investigated due to its ability to interact with neurotransmitter systems and modulate neuroinflammation.
Case Studies and Research Findings
Several studies have highlighted the diverse applications and effects of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antitumor Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |
Study B | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways. |
Study C | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria in vitro. |
These findings illustrate the compound's versatility and potential as a therapeutic agent across multiple domains.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods including:
- Reduction of Indene Derivatives : Commonly employed to yield the desired amine structure.
In addition to its biological applications, this compound serves as a valuable building block in organic synthesis and materials science due to its reactive amine groups.
Properties
IUPAC Name |
2,3-dihydro-1H-indene-1,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOXBKDMGPKLBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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